molecular formula C12H22N2O2 B14887193 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one

4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one

Cat. No.: B14887193
M. Wt: 226.32 g/mol
InChI Key: BBNAARJFYYEZCJ-UHFFFAOYSA-N
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Description

4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is a heterocyclic compound that contains both morpholine and piperidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often include acidic environments to facilitate dehydration and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is unique due to its combined morpholine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

6-piperidin-4-yl-4-propan-2-ylmorpholin-3-one

InChI

InChI=1S/C12H22N2O2/c1-9(2)14-7-11(16-8-12(14)15)10-3-5-13-6-4-10/h9-11,13H,3-8H2,1-2H3

InChI Key

BBNAARJFYYEZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OCC1=O)C2CCNCC2

Origin of Product

United States

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